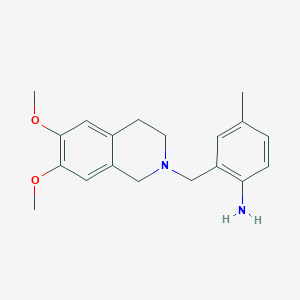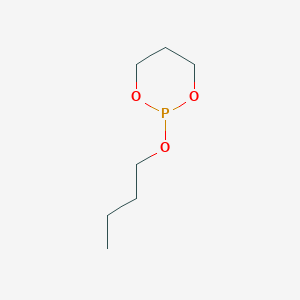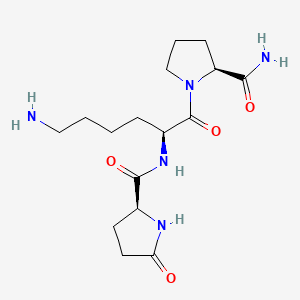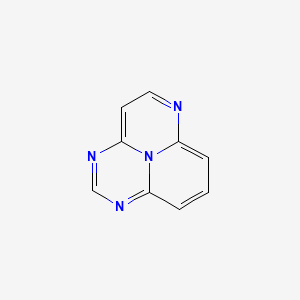![molecular formula C7H12N4O2 B14677751 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- CAS No. 38375-84-7](/img/structure/B14677751.png)
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8-Tetraazabicyclo[331]nonane-3,7-dione, 9,9-dimethyl- is a complex organic compound with the molecular formula C5H8N4O2 This compound is characterized by its unique bicyclic structure, which includes multiple nitrogen atoms and a urea derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- typically involves the condensation of N,N’-dimethylurea with malonic aldehyde tetraacetal and its substituted derivatives . The reaction conditions are optimized to favor the formation of the desired tetra-N-methyl derivatives. The process involves careful control of temperature and pH to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reaction vessels, continuous monitoring of reaction conditions, and purification steps to isolate the desired product. Industrial production would also focus on optimizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can modify the nitrogen atoms within the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced forms of the compound, and substituted derivatives with various functional groups attached to the nitrogen atoms.
Aplicaciones Científicas De Investigación
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound’s interactions with biological molecules are of interest in the study of enzyme inhibition and protein binding.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The pathways involved include binding to active sites and inducing conformational changes in the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6,8-Tetranitro-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione: This compound is similar in structure but contains nitro groups, which significantly alter its chemical properties and reactivity.
3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- is unique due to its specific arrangement of nitrogen atoms and the presence of dimethyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
38375-84-7 |
|---|---|
Fórmula molecular |
C7H12N4O2 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
9,9-dimethyl-2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione |
InChI |
InChI=1S/C7H12N4O2/c1-7(2)3-8-5(12)10-4(7)11-6(13)9-3/h3-4H,1-2H3,(H2,8,10,12)(H2,9,11,13) |
Clave InChI |
GGVYMQYTAMNBDY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2NC(=O)NC1NC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)



![[1,1-Bis(ethylsulfanyl)propyl]benzene](/img/structure/B14677712.png)

![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)

